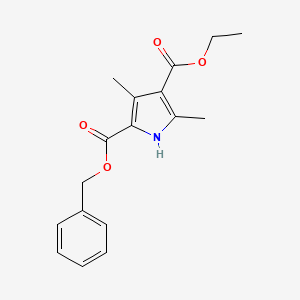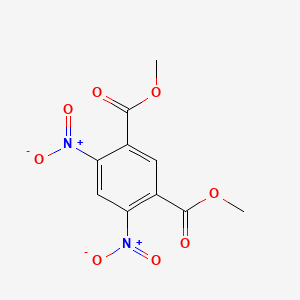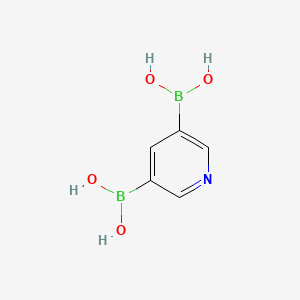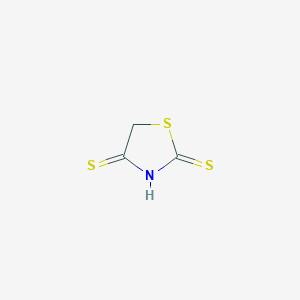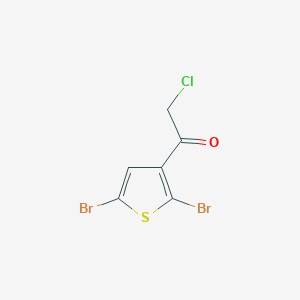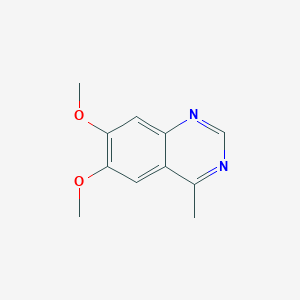
6,7-Dimethoxy-4-methylquinazoline
概要
説明
6,7-Dimethoxy-4-methylquinazoline is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-methylquinazoline contains a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic ethers, and 1 Pyrimidine .科学的研究の応用
Anticancer Applications
6,7-Dimethoxy-4-methylquinazoline has shown potential in anticancer applications. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to 6,7-Dimethoxy-4-methylquinazoline, has been identified as a potent inducer of apoptosis and a promising anticancer clinical candidate due to its efficacy in breast and other cancer models and its ability to penetrate the blood-brain barrier (Sirisoma et al., 2009).
Anticonvulsant Effects
Research has also explored the anticonvulsant effects of 6,7-dimethoxyisoquinoline derivatives, demonstrating that some compounds in this category can effectively counteract seizures in animal models (Gitto et al., 2010).
Anti-tubercular Activity
Studies have identified novel inhibitors of Mycobacterium tuberculosis among 4-anilinoquinolines and 4-anilinoquinazolines, including compounds with the 6,7-dimethoxyquinazoline structure. These compounds have demonstrated significant inhibition of the bacterium with limited toxicity, making them candidates for further medicinal chemistry development (Asquith et al., 2019).
Antimalarial Activity
6,7-Dimethoxyquinazoline-2,4-diamines, including derivatives of 6,7-dimethoxy-4-methylquinazoline, have been synthesized and evaluated for their antimalarial activity. One particular compound showed high antimalarial activity, presenting as a promising drug lead (Mizukawa et al., 2021).
VEGFR-2 Receptor Tyrosine Kinase Inhibition
6,7-Dimethoxyquinazoline derivatives have been synthesized targeting EGFR and VEGFR-2 tyrosine kinases. These compounds displayed significant enzymatic inhibition of VEGFR-2, suggesting their potential as selective inhibitors for therapeutic applications (Garofalo et al., 2011).
DNA-Binding and Cytotoxic Activities
N-alkylanilinoquinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown potential as cytotoxic agents and DNA intercalating agents. Their ability to bind DNA and their cytotoxic activities against various cancer cell lines have been studied, underscoring their potential in cancer treatment (Garofalo et al., 2010).
Analgesic and Anti-Inflammatory Effects
The compound 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory effects in various models, potentially useful as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
作用機序
Safety and Hazards
将来の方向性
Research on 6,7-Dimethoxy-4-methylquinazoline and similar compounds is ongoing. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . This suggests that 6,7-Dimethoxy-4-methylquinazoline and similar compounds may have potential applications in cancer treatment .
特性
IUPAC Name |
6,7-dimethoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQVBUDDJNGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401881 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methylquinazoline | |
CAS RN |
4015-31-0 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


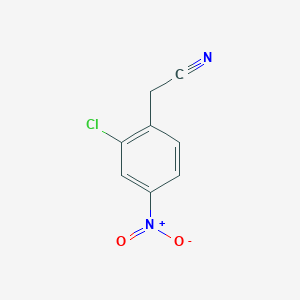
![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)
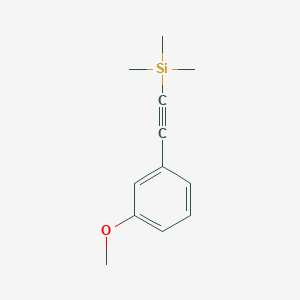

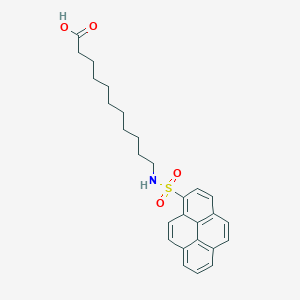

![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)
